molecular formula C9H11NO2 B8397735 Ethyl 3-(cyanomethylene)cyclobutanecarboxylate

Ethyl 3-(cyanomethylene)cyclobutanecarboxylate

Cat. No.: B8397735
M. Wt: 165.19 g/mol
InChI Key: AQTVGMVJLPGYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(cyanomethylene)cyclobutanecarboxylate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

ethyl 3-(cyanomethylidene)cyclobutane-1-carboxylate

InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)8-5-7(6-8)3-4-10/h3,8H,2,5-6H2,1H3

InChI Key

AQTVGMVJLPGYQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=CC#N)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (60% dispersion in mineral oil, 0.730 g, 18.3 mmol) in tetrahydrofuran (100 mL) at 0° C. was added diethyl cyanomethylphosphonate (3.22 mL, 19.9 mmol), dropwise. The cooling bath was removed and the reaction was allowed to reach room temperature and was stirred at this temperature for 45 minutes. The solution was re-cooled to 0° C. and a solution of ethyl 3-oxocyclobutanecarboxylate (2.36 g, 16.6 mmol) in tetrahydrofuran (50 mL) was introduced dropwise. After stirring for 2 hours, water and ethyl ether were added into the reaction. The layers were separated and the aqueous portion extracted with two further portions of ether. The combined extracts were washed with brine, dried over sodium sulfate, decanted and concentrated. The residue was azeotroped once with toluene to afford product, used without further purification in Step 5.
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
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3.22 mL
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reactant
Reaction Step Two
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2.36 g
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reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
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Quantity
0 (± 1) mol
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Reaction Step Four
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0 (± 1) mol
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